![molecular formula C22H19N3O B2401114 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide CAS No. 2034326-43-5](/img/structure/B2401114.png)
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide” is a complex organic compound that contains a pyrazole ring, a phenyl group, and a naphthyl group. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide” would be characterized by the presence of a pyrazole ring attached to a phenyl group and a naphthyl group. The exact structure would depend on the positions of these groups on the pyrazole ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The exact reactions that “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide” can undergo would depend on the specific structure and the reaction conditions.Scientific Research Applications
Cytotoxic Agents
Pyrazole derivatives, such as the compound , have been found to be potential cytotoxic agents . In a study, a series of novel pyrazole derivatives were designed and synthesized, and then screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . Some of these derivatives exhibited promising cytotoxic activity .
Insecticides
Pyrazole derivatives have been used in the development of novel insecticides . These compounds target the insect ryanodine receptor (RyR), which is a promising target for the development of new insecticides .
Biological Activities
Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies . Pyrazole derivatives have been examined for different potencies and potential applications .
Synthetic Chemistry
There have been recent developments in synthetic chemistry involving pyrazole derivatives . This includes the design of novel pyrazoles, innovative routes for synthesizing pyrazoles, and the use of eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
Fluorescent Properties
Pyrazole derivatives are known for their fluorescent properties . This makes them useful in various scientific applications, including the development of fluorescent probes.
Agro-Chemical Applications
Pyrazole derivatives have been found to have promising agro-chemical applications . This includes their use in the development of novel pesticides and herbicides.
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to have promising agro-chemical, fluorescent, and biological potencies .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to have a significant impact on various biological affinities .
Result of Action
Pyrazole derivatives have been found to have various biological activities .
properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(21-12-6-10-18-9-4-5-11-20(18)21)23-13-14-25-16-19(15-24-25)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHODCYSKYBNES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.